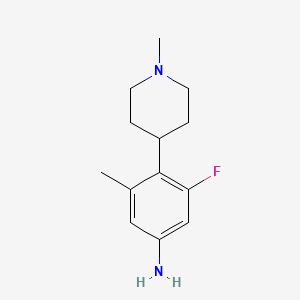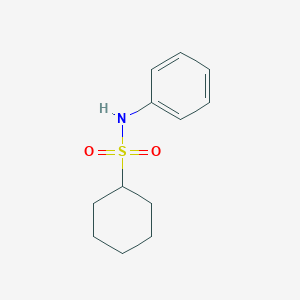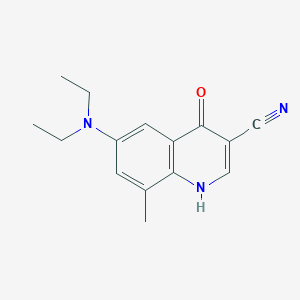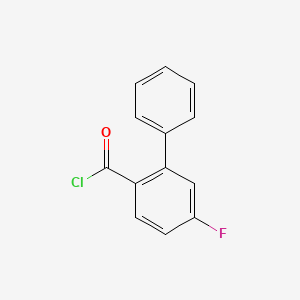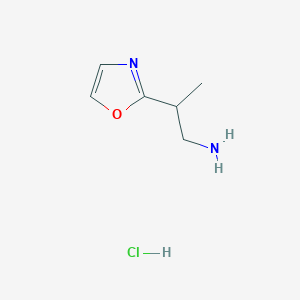
1-Aminocyclopropanepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocyclopropanepropanamide is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and reactivity, making it a valuable substance in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminocyclopropanepropanamide can be synthesized through several methods, including the cyclization of amino acids and the reaction of cyclopropane derivatives with amine groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions, often using continuous flow reactors to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
1-Aminocyclopropanepropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and amides.
Applications De Recherche Scientifique
1-Aminocyclopropanepropanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, contributing to the development of new compounds and materials.
Biology: The compound plays a role in studying biological processes, particularly in enzyme inhibition and activation.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Mécanisme D'action
The mechanism by which 1-Aminocyclopropanepropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological responses. The exact mechanism can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
1-Aminocyclopropanepropanamide is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: A closely related compound with applications in plant growth regulation.
Cyclopropanecarboxylic acid derivatives: Other derivatives of cyclopropane that exhibit different reactivity and applications.
These compounds share similarities in their cyclopropane ring structure but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-(1-aminocyclopropyl)propanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(9)1-2-6(8)3-4-6/h1-4,8H2,(H2,7,9) |
Clé InChI |
MKFATQPSNYIJIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


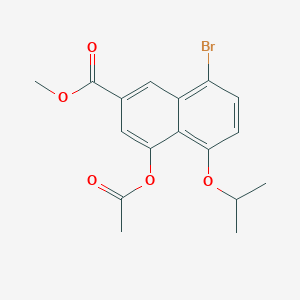
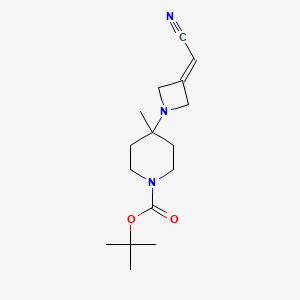

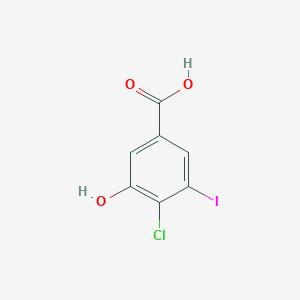
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
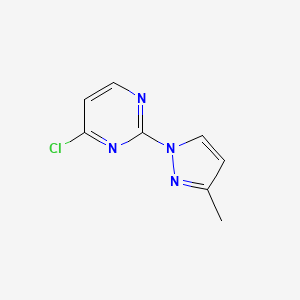
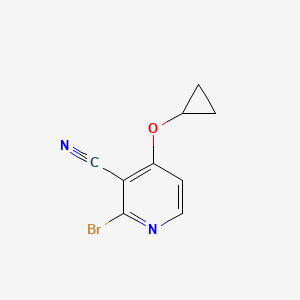
![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
